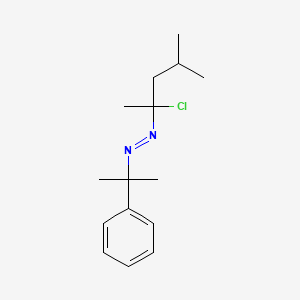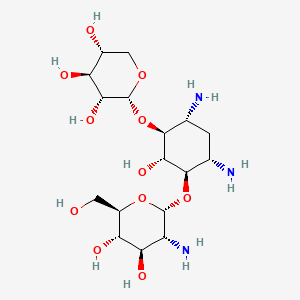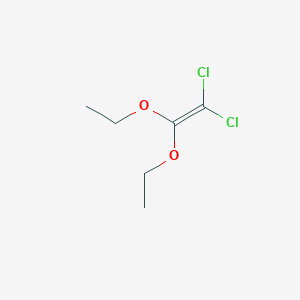
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzene ring fused with a 1,2,4-oxadiazine ring, along with chloro, methylphenyl, and nitro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- typically involves the following steps:
Formation of the Benzoxadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazine ring. This can be achieved through the reaction of o-nitroaniline with chloroformates under basic conditions.
Introduction of Substituents: The chloro, methylphenyl, and nitro groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride, while the methylphenyl group can be introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mecanismo De Acción
The mechanism of action of 2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methylphenyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,2,4-Benzothiadiazine Derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazine ring and exhibit different chemical and biological properties.
Quinazolinones: These compounds share a similar fused ring structure but differ in the nature of the substituents and the position of the heteroatoms.
Uniqueness
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its nitro group provides opportunities for redox chemistry, while the chloro and methylphenyl groups offer sites for further functionalization and derivatization.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
58758-34-2 |
|---|---|
Fórmula molecular |
C14H10ClN3O3 |
Peso molecular |
303.70 g/mol |
Nombre IUPAC |
5-chloro-3-(4-methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C14H10ClN3O3/c1-8-2-4-9(5-3-8)14-16-12-10(15)6-7-11(18(19)20)13(12)21-17-14/h2-7H,1H3,(H,16,17) |
Clave InChI |
VDSACUDWUSLNAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3ON2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)



![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)

![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)


